

Unraveling the Reaction Mechanisms of 6-Dodecyne: A Computational Comparative Guide

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For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of molecules like **6-dodecyne** is paramount for designing novel synthetic pathways and therapeutics. This guide provides a comparative analysis of computational studies on the reaction mechanisms of internal alkynes, using representative examples to shed light on the reactivity of **6-dodecyne**. While specific computational data for **6-dodecyne** is limited in publicly available literature, the principles governing the reactions of other internal alkynes offer valuable insights.

This guide delves into three key reaction types for internal alkynes: hydrogenation, oxidation, and cycloaddition. By examining the calculated energy barriers and reaction pathways for analogous systems, we can infer the likely behavior of **6-dodecyne** and compare the feasibility of different transformations.

Hydrogenation of Internal Alkynes: A Tale of Two Stereochemistries

The catalytic hydrogenation of internal alkynes to alkenes can proceed through different stereochemical pathways, primarily leading to either cis- or trans-alkenes. Computational studies have been instrumental in elucidating the mechanisms that govern this selectivity.

Catalytic Pathways to trans-Alkenes

Ruthenium-based catalysts, such as those containing the pentamethylcyclopentadienyl (Cp*) ligand, have been shown to favor the formation of E-(trans)-alkenes from internal alkynes.



Density Functional Theory (DFT) calculations have revealed a comprehensive mechanistic picture for this unorthodox trans-hydrogenation. The reaction is proposed to initiate with the formation of a metallacyclopropene intermediate. This intermediate can then evolve to the E-alkene through a concerted process or rearrange to a ruthenium carbene, which can lead to the final product as well as isomerization and over-reduction side products.[1]

Pathways to cis-Alkenes

Conversely, many traditional hydrogenation catalysts, such as those based on palladium (e.g., Lindlar's catalyst), are known to produce Z-(cis)-alkenes. While detailed computational studies on these specific systems were not prevalent in the immediate search, the generally accepted mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.

Table 1: Comparison of Calculated Activation Barriers for Internal Alkyne Hydrogenation

Catalyst System	Substrate (Internal Alkyne)	Reaction Pathway	Calculated Activation Barrier (kcal/mol)	Product Stereochem istry	Computatio nal Method
[Cp*Ru(MeC N)3]PF6	Generic Internal Alkyne	Oxidative Hydrogen Migration	Not explicitly stated, but implied as rate- determining	trans	DFT
Zinc-Anilide Complex	Aryl- and Alkyl- substituted Internal Alkynes	Hydrozincatio n	Not explicitly quantified in search results	cis (syn- addition)	DFT

Experimental Protocols:

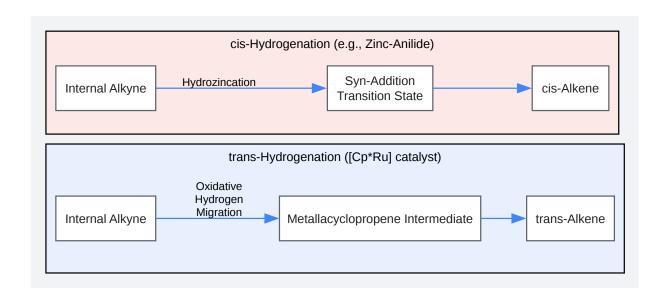
 DFT Calculations for trans-Hydrogenation: The mechanism of trans-selective hydroboration of internal alkynes catalyzed by a cationic ruthenium(II) complex was investigated using



Density Functional Theory (DFT). The calculations aimed to elucidate the reaction mechanism and the origin of the stereoselectivity, suggesting that the rate-determining step is the oxidative hydrogen migration to form a metallacyclopropene intermediate which dictates the trans-selectivity.[1]

 DFT Calculations for cis-Hydrogenation with Zinc-Anilide Complex: The mechanism of alkyne semi-hydrogenation using a zinc-anilide complex was probed through stoichiometric experiments and DFT calculations. These studies suggest that H2 activation occurs by addition across the Zn-N bond, and the subsequent hydrozincation of the alkyne is stereospecific, leading to the syn-isomer and ultimately the Z-alkene.[2]

Diagrams of Reaction Pathways:



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Caption: Proposed mechanisms for trans- and cis-hydrogenation of internal alkynes.

Oxidation of Internal Alkynes: Diverse Pathways to Oxygenated Products

The oxidation of internal alkynes can lead to a variety of products, including diones, epoxides, and cleavage products. Computational studies have been employed to understand the mechanisms of these transformations, often involving metal-oxo reagents or other oxidants.



Oxidative Cyclization

Density Functional Theory (DFT) has been utilized to investigate the mechanism of rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes. The calculations indicate a complex, multi-step process involving C-H activation, migratory insertion, and reductive elimination. For asymmetric alkynes, steric effects during the alkyne insertion step were found to control the regioselectivity.[3]

Gold-Catalyzed Internal Redox Processes

DFT calculations have also shed light on the gold-catalyzed internal redox reactions of nitroalkynes. These studies help in understanding the relative energies associated with oxygen transfer and the formation of α -oxo gold carbene intermediates. The calculations revealed that the thermodynamic stability of the resulting carbene depends on the mode of cyclization (e.g., 6-endo vs. 5-exo dig addition).[4][5]

Table 2: Comparison of Computational Approaches for Internal Alkyne Oxidation

Reaction Type	Catalyst/Reage nt	Substrate System	Key Mechanistic Insight	Computational Method
Oxidative Cyclization	Rhodium(III)	Chalcones and internal alkynes	Steric effects control regioselectivity	DFT
Internal Redox	Gold(I)	o- Nitroarylalkynes	Thermodynamic stability of α-οχο gold carbene intermediates dictates the reaction pathway	DFT

Experimental Protocols:

 DFT for Oxidative Cyclization: The study on the rhodium(III)-catalyzed oxidative cyclization employed DFT to examine the mechanism, regioselectivity, and chemoselectivity. Distortioninteraction analysis was used to understand the factors controlling selectivity.[3]



• DFT for Gold-Catalyzed Redox: DFT calculations on the gold-catalyzed internal oxygen transfer of o-nitroalkyne cycloisomerization were performed to understand the relative energies of intermediates and transition states.[4][5]

Diagram of a Generic Oxidation Pathway:



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Caption: A generalized workflow for the computational study of alkyne oxidation.

Cycloaddition Reactions of Internal Alkynes: Building Rings with Precision

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Computational studies play a crucial role in understanding the periselectivity, regioselectivity, and stereoselectivity of these reactions involving internal alkynes.

[3+2] Cycloaddition Reactions

DFT calculations have been performed to elucidate the molecular mechanism of [3+2] cycloaddition reactions between various dipoles and alkynes. These studies often focus on determining whether the reaction proceeds through a concerted or stepwise mechanism and identifying the factors that control the regioselectivity. The analysis of activation barriers for different possible pathways helps in predicting the observed product distribution.[6]

Higher-Order Cycloadditions

Computational studies have also explored more complex higher-order cycloadditions, such as [6+4] cycloadditions. These investigations often reveal ambimodal transition states and potential energy surface bifurcations, providing a deeper understanding of how a single transition state can lead to multiple products.[7][8]

Table 3: Comparison of Computational Models for Alkyne Cycloaddition Reactions



Reaction Type	Reactants	Key Mechanistic Question	Computational Approach
[3+2] Cycloaddition	Nitrile oxides and nitroalkenes	Concerted vs. Stepwise, Regioselectivity	DFT
[6+4] Cycloaddition	Tropone and dimethylfulvene	Periselectivity, Ambimodal Transition States	DFT and Molecular Dynamics

Experimental Protocols:

- DFT for [3+2] Cycloadditions: DFT calculations are used to locate transition states and intermediates to determine the reaction mechanism. Analysis of the electronic properties of the reactants and the activation energies for different regioisomeric pathways provides insight into the observed selectivity.[6]
- DFT and MD for Higher-Order Cycloadditions: The exploration of higher-order cycloadditions
 often requires a combination of DFT calculations to map the potential energy surface and
 molecular dynamics (MD) simulations to explore the dynamic effects and post-transition state
 bifurcations.[7]

Diagram of a Cycloaddition Workflow:



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Caption: A logical workflow for the computational investigation of alkyne cycloadditions.

Conclusion

While direct computational studies on the reaction mechanisms of **6-dodecyne** are not readily available, a wealth of theoretical work on other internal alkynes provides a strong foundation for understanding its reactivity. The comparative analysis of hydrogenation, oxidation, and



cycloaddition reactions highlights the power of computational chemistry in predicting reaction outcomes and elucidating complex mechanistic details. For researchers in drug development and organic synthesis, these computational insights are invaluable for the rational design of experiments and the development of novel synthetic methodologies. Future computational studies focusing specifically on **6-dodecyne** would be beneficial to further refine our understanding of this important molecule.

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